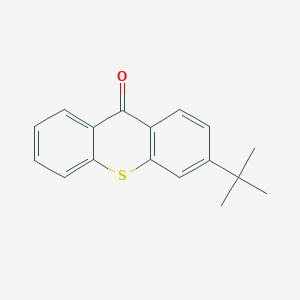

3-Tert-butyl-9h-thioxanthen-9-one

Vue d'ensemble

Description

3-Tert-butyl-9h-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used in various applications, including photoinitiators for polymerization processes and as components in organic light-emitting diodes (OLEDs).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-9h-thioxanthen-9-one typically involves the introduction of a tert-butyl group to the thioxanthone core. One common method is the Friedel-Crafts alkylation reaction, where thioxanthone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-Tert-butyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce different substituents to the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated thioxanthones.

Applications De Recherche Scientifique

3-Tert-butyl-9h-thioxanthen-9-one has diverse applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of coatings, adhesives, and dental materials.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

Industry: Utilized in the manufacturing of OLEDs and other optoelectronic devices due to its favorable photophysical properties.

Mécanisme D'action

The mechanism of action of 3-Tert-butyl-9h-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound transitions to an excited state, which can then interact with other molecules to initiate polymerization or generate reactive oxygen species for therapeutic applications. The molecular targets and pathways involved depend on the specific application, such as initiating free radical polymerization or inducing cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thioxanthone: The parent compound without the tert-butyl group.

2-(4-(Diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide: A derivative used in OLEDs.

9-([1,1’-biphenyl]-2-yl)-2,7-dibromo-9H-thioxanthen-9-ol: Another derivative with different substituents.

Uniqueness

3-Tert-butyl-9h-thioxanthen-9-one is unique due to the presence of the tert-butyl group, which enhances its solubility and stability. This modification also affects its photophysical properties, making it more suitable for specific applications such as photoinitiators and optoelectronic devices.

Activité Biologique

Overview

3-Tert-butyl-9h-thioxanthen-9-one is an organic compound belonging to the thioxanthene family, characterized by its unique structure that includes a tert-butyl group. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, particularly in antimicrobial and anticancer activities.

- Molecular Formula : C₁₃H₁₀OS

- Molecular Weight : 218.29 g/mol

- CAS Number : 101-80-0

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. This compound can modulate enzyme activity and influence cellular signaling pathways, leading to significant biological effects.

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest.

Antimicrobial Activity

Research has demonstrated the efficacy of this compound against several pathogenic microorganisms. A study assessed its activity against common bacterial strains, revealing notable minimum inhibitory concentration (MIC) values:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

The compound showed synergistic effects when combined with conventional antibiotics, enhancing overall antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro using various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Inhibition of cell migration and proliferation |

| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thioxanthene derivatives, including this compound, highlighted its effectiveness against fluconazole-resistant Candida albicans. The compound demonstrated an MIC value of 4 μg/mL, indicating strong antifungal activity. Furthermore, it exhibited synergistic effects when used in combination with fluconazole, enhancing its antifungal efficacy against resistant strains.

Case Study 2: Anticancer Properties

In a comparative study focusing on the anticancer effects of thioxanthene derivatives, this compound was found to induce significant cytotoxicity in human breast cancer cell lines (MCF-7). The study reported an IC₅₀ value of 10 μM, suggesting that the compound effectively triggers apoptotic pathways and inhibits cell proliferation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparative analysis with related compounds was performed:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Thioxanthene derivative | Moderate (MIC: 4–16 μg/mL) | High (IC₅₀: 10–15 μM) |

| Thioxanthene | Parent structure | Low | Moderate |

| Phenothiazine | Related structure | Low | Moderate |

Propriétés

Numéro CAS |

5495-87-4 |

|---|---|

Formule moléculaire |

C17H16OS |

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

2-tert-butylthioxanthen-9-one |

InChI |

InChI=1S/C17H16OS/c1-17(2,3)11-8-9-15-13(10-11)16(18)12-6-4-5-7-14(12)19-15/h4-10H,1-3H3 |

Clé InChI |

LFCIPFQOPWQEPF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |

SMILES canonique |

CC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |

Key on ui other cas no. |

5495-87-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.